molecular formula C12H8BrF2NO B2856748 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine CAS No. 2248374-31-2

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine

Cat. No. B2856748
CAS RN: 2248374-31-2
M. Wt: 300.103
InChI Key: SWMIRXKMYGPYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BDP is a pyridine-based compound that is widely used in the field of medicinal chemistry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to inhibit the activity of certain kinases, such as JAK2 and STAT3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have antifungal activity, as mentioned earlier. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe to work with in the lab. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is also stable under a variety of conditions, making it a reliable compound for use in experiments. However, there are also some limitations to the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine in lab experiments. For example, 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of focus is the development of new drugs based on 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. Researchers are exploring the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine as a potential treatment for a variety of diseases, including cancer, inflammation, and fungal infections. Another area of focus is the elucidation of the mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. Researchers are working to better understand how 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine works at the molecular level, which could lead to the development of more effective drugs based on this compound. Finally, researchers are exploring the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine in combination with other drugs, in order to enhance its therapeutic effects.

Synthesis Methods

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine-based compound with a bromophenol derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. Other methods for synthesizing 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.

Scientific Research Applications

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.

properties

IUPAC Name

2-(3-bromophenoxy)-3-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-8-3-1-4-9(7-8)17-12-10(11(14)15)5-2-6-16-12/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMIRXKMYGPYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine

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